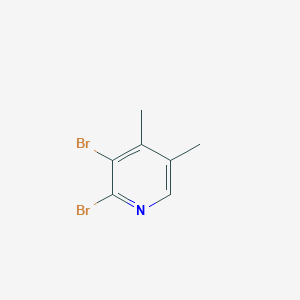
2,3-Dibromo-4,5-diméthylpyridine
Vue d'ensemble
Description
2,3-Dibromo-4,5-dimethylpyridine (2,3-DBDMP) is a heterocyclic compound containing a pyridine ring with two bromine atoms at the 2 and 3 positions, and two methyl groups at the 4 and 5 positions. It is a colorless liquid with a pungent odor, and is soluble in water and organic solvents. 2,3-DBDMP is used in a variety of applications, from industrial processes to pharmaceuticals.
Applications De Recherche Scientifique
Recherche pharmaceutique : Inhibition de l'α-glucosidase
Le 2,3-dibromo-4,5-diméthylpyridine a été étudié pour son potentiel en tant qu'inhibiteur de l'α-glucosidase, ce qui est crucial dans la prise en charge du diabète de type 2. L'interaction du composé avec l'α-glucosidase pourrait conduire au développement de nouveaux agents thérapeutiques qui aident à contrôler l'hyperglycémie postprandiale en retardant l'hydrolyse des glucides .
Applications antifongiques
Des recherches ont montré que des dérivés de ce composé présentent des activités antifongiques à large spectre, en particulier contre Botrytis cinerea, un agent pathogène responsable de la moisissure grise chez les plantes. Cela suggère son utilisation en agriculture pour lutter contre les infections fongiques après la récolte .
Propriétés anticancéreuses
Des composés bromophénoliques dérivés des organismes marins, apparentés au this compound, ont démontré des activités cytotoxiques contre une gamme de cellules tumorales. Ces résultats indiquent le potentiel de ces composés dans le développement de nouveaux agents thérapeutiques anticancéreux .
Recherche biotechnologique : Anti-angiogenèse
En biotechnologie, les dérivés du composé ont été explorés pour leurs capacités anti-angiogenèse, qui est le processus d'inhibition de la croissance de nouveaux vaisseaux sanguins. Ceci est particulièrement important dans le traitement du cancer, car cela pourrait empêcher les tumeurs d'acquérir un apport sanguin nécessaire à leur croissance .
Science des matériaux : Polyimides microporeux
En science des matériaux, des dérivés du this compound ont été utilisés pour synthétiser des polyimides intrinsèquement microporeux. Ces matériaux ont des applications dans les technologies de séparation des gaz et sont précieux pour leur surface élevée et leur stabilité .
Méthodes analytiques : Réactions de bromation
Le composé est également pertinent en chimie analytique, où il peut être impliqué dans des réactions de bromation. Ces réactions sont essentielles pour la synthèse de divers composés organiques bromés, qui sont utilisés dans d'autres analyses chimiques et synthèses .
Mécanisme D'action
2,3-Dibromo-4,5-dimethylpyridine has been shown to inhibit a variety of enzymes, including cytochrome P450 enzymes, which are responsible for metabolizing drugs and other compounds in the body. It has also been shown to inhibit the activity of other enzymes, such as proteases and phosphatases, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
2,3-Dibromo-4,5-dimethylpyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other compounds in the body. It has also been shown to inhibit the activity of other enzymes, such as proteases and phosphatases, which can lead to changes in cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Dibromo-4,5-dimethylpyridine has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. It is also soluble in a variety of solvents, making it easy to work with. However, it can be toxic and must be handled with care.
Orientations Futures
There are a number of potential future directions for research into 2,3-Dibromo-4,5-dimethylpyridine. One potential direction is to investigate its effects on other enzymes and biochemical pathways. Another potential direction is to investigate its potential applications in drug synthesis and drug delivery. Additionally, further research into the mechanism of action of 2,3-Dibromo-4,5-dimethylpyridine could provide insight into its potential therapeutic applications. Finally, further research into the structure-activity relationships of 2,3-Dibromo-4,5-dimethylpyridine could provide insight into its potential applications in other areas, such as materials science.
Propriétés
IUPAC Name |
2,3-dibromo-4,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-3-10-7(9)6(8)5(4)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIMZSZZLPUJPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554061 | |
| Record name | 2,3-Dibromo-4,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117846-57-8 | |
| Record name | 2,3-Dibromo-4,5-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117846-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromo-4,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



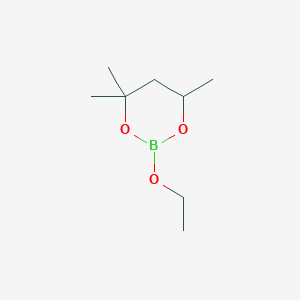
![Spiro[3.4]octan-1-one](/img/structure/B1611217.png)
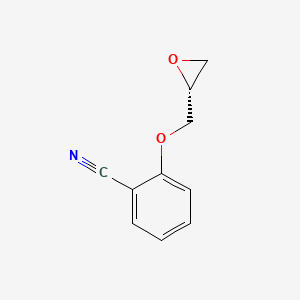

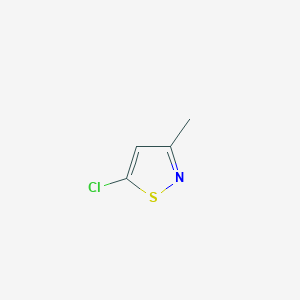
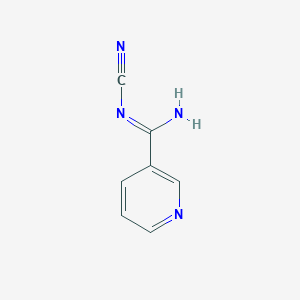

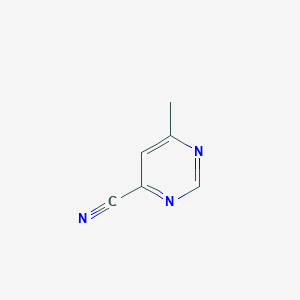

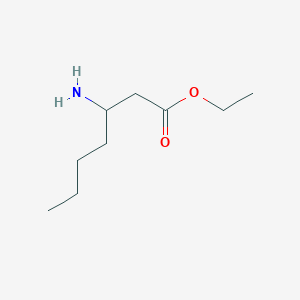
![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid](/img/structure/B1611234.png)
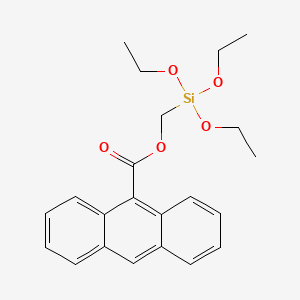

![5-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1611238.png)